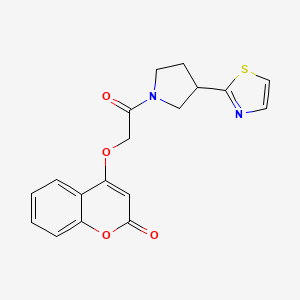

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of chromen-2-one derivatives, which have been studied for their diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound 4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is related to a class of organic compounds that have been extensively studied for various synthetic and application-oriented chemical research. A study by Halim and Ibrahim (2021) on a structurally similar compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP), demonstrates the chemical transformation processes involved in synthesizing such complex molecules. The research focuses on the synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis, revealing the compound's potential in materials science and molecular electronics S. A. Halim & M. Ibrahim, 2021.

Antimicrobial Applications

Tiwari et al. (2018) report on the synthesis of novel chromone-pyrimidine coupled derivatives, showcasing the antimicrobial potential of such compounds. Their research highlights the antimicrobial analysis, enzyme assay, docking study, and toxicity study, pointing out that specific derivatives exhibit potent antibacterial activity against a range of pathogens. The study emphasizes the importance of structural modifications in enhancing antimicrobial efficacy, making these compounds valuable in the development of new antimicrobial agents S. Tiwari et al., 2018.

Molecular Docking and Drug Design

Research by Ghani et al. (2022) focuses on the design, synthesis, and molecular docking studies of chromeno[4,3-b]pyridine derivatives for potential breast cancer therapy. This study exemplifies the compound's application in drug discovery, particularly in identifying candidates with anticancer properties through computational and synthesis methods. The docking studies provided insights into the interaction between the synthesized compounds and cancer cell lines, demonstrating the therapeutic potential of chromenone derivatives in oncology Ghada E. Abd El Ghani et al., 2022.

Novel Derivatives and Biological Activity

A study by Shah et al. (2016) on the synthesis and bio-evaluation of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives illustrates the vast potential of chromenone compounds in biological applications. The research outlines the synthesis process of novel derivatives and their subsequent screening for antimicrobial, antifungal, and antimalarial activities. This work underscores the versatility of such compounds in medicinal chemistry and the development of new therapeutic agents Nilay Shah et al., 2016.

Mécanisme D'action

Thiazoles

are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Coumarins

, on the other hand, are a type of phenolic compound that also exhibit a wide range of biological activities. They are known for their antioxidant, anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and neuroprotective effects .

Propriétés

IUPAC Name |

4-[2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-16(20-7-5-12(10-20)18-19-6-8-25-18)11-23-15-9-17(22)24-14-4-2-1-3-13(14)15/h1-4,6,8-9,12H,5,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVACSYFQVLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NC=CS2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)

![2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2979587.png)

![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)

![(1S,7S,10R,12S,15R,16R,17S,18R,21R,22R,24S)-1,6,6,15,17,20,20-Heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosane-7,21,22-triol](/img/structure/B2979592.png)

![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)

![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)

![2-[(2,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2979599.png)

![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979603.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2979607.png)